Lanifibranor

MASH NASH resolution Fibrosis regression

Lanifibranor (IVA337) is the only pan-PPAR agonist with confirmed dual histological benefit—49% MASH resolution and 48% fibrosis regression—in the Phase IIb NATIVE trial. Its balanced PPARα/δ/γ agonism outperforms selective agonists in preclinical fibrosis models. Procure for MASH/NASH drug development, biomarker validation (AUC 0.80–0.81), or cardiometabolic research. Essential for replicating NATIVE trial endpoints or benchmarking novel therapeutics.

Molecular Formula C19H15ClN2O4S2
Molecular Weight 434.9 g/mol
CAS No. 927961-18-0
Cat. No. B608451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanifibranor
CAS927961-18-0
SynonymsLanifibranor;  IVA-337;  IVA 337;  IVA337.
Molecular FormulaC19H15ClN2O4S2
Molecular Weight434.9 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)N3C4=C(C=C(C=C4)Cl)C=C3CCCC(=O)O)SC=N2
InChIInChI=1S/C19H15ClN2O4S2/c20-13-4-7-17-12(8-13)9-14(2-1-3-19(23)24)22(17)28(25,26)15-5-6-16-18(10-15)27-11-21-16/h4-11H,1-3H2,(H,23,24)
InChIKeyOQDQIFQRNZIEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lanifibranor (CAS 927961-18-0) for MASH/NASH Research and Procurement: Pan-PPAR Agonist with Phase IIb Histological Validation


Lanifibranor (IVA337) is a small-molecule pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist that activates PPARα, PPARδ, and PPARγ subtypes [1]. It is currently the only pan-PPAR agonist to demonstrate both resolution of metabolic dysfunction-associated steatohepatitis (MASH) and regression of fibrosis in a randomized, placebo-controlled Phase IIb clinical trial (NATIVE) [2]. Lanifibranor is under investigation for MASH/NASH and has advanced to Phase III development (NATiV3, NCT03008070) [3].

Why Lanifibranor (927961-18-0) Cannot Be Substituted by Other PPAR Agonists: Evidence of Pan-Agonism and Dual Histological Benefit


Lanifibranor's differentiation from other PPAR-targeting agents arises from its balanced pan-agonism (PPARα/δ/γ) and its unique clinical validation for both MASH resolution and fibrosis regression. Single or dual PPAR agonists (e.g., seladelpar, elafibranor, saroglitazar, pioglitazone) have either failed to demonstrate fibrosis improvement in Phase III trials or exhibit incomplete efficacy profiles [1]. Preclinical studies demonstrate that pan-PPAR agonism with lanifibranor combines and exceeds the specific effects of individual PPAR agonists, producing superior reductions in steatosis, inflammation, and fibrosis [2]. Substituting lanifibranor with a selective PPAR agonist would compromise the dual histological benefit confirmed in the NATIVE trial and may yield inferior outcomes in experimental models of MASH [3].

Lanifibranor (CAS 927961-18-0): Quantitative Evidence of Differentiation from PPAR Comparators in MASH/NASH


Lanifibranor vs. Elafibranor: Superior NASH Resolution and Fibrosis Improvement Rates in Phase IIb Trials

Lanifibranor 1200 mg/day achieved NASH resolution without worsening of fibrosis in 49% of patients and fibrosis improvement ≥1 stage without worsening of NASH in 48% of patients in the 24-week Phase IIb NATIVE trial [1]. In contrast, elafibranor 120 mg/day achieved NASH resolution without fibrosis worsening in 19% of patients versus 12% placebo in the 52-week GOLDEN-505 trial, a post-hoc analysis result [2]. Elafibranor's Phase III RESOLVE-IT trial was terminated for futility on the primary endpoint of NASH resolution without fibrosis worsening, whereas lanifibranor has advanced to Phase III (NATiV3) [3]. In a direct comparative analysis of PPAR ligands, lanifibranor demonstrated balanced transactivation of all three PPAR subtypes, whereas elafibranor exhibited minimal PPARγ activation, which may explain the differential clinical outcomes [4].

MASH NASH resolution Fibrosis regression Pan-PPAR Phase IIb

Lanifibranor vs. Saroglitazar: Dual Histological Benefit vs. ALT and Steatosis Improvement Only

Lanifibranor 1200 mg/day achieved fibrosis improvement ≥1 stage without worsening of NASH in 48% of patients (vs. 29% placebo) in the 24-week NATIVE trial with paired liver biopsies [1]. Saroglitazar 4 mg/day has not demonstrated histological fibrosis improvement in a Phase II biopsy-based trial; the 16-week Phase II trial reported only ALT reduction (-45.8% vs. +3.4% placebo) and liver fat content improvement by MRI-PDFF (-19.7% vs. +4.1% placebo) without liver biopsy confirmation of fibrosis regression [2]. A 24-week open-label study of saroglitazar magnesium 4 mg in post-liver transplant NAFLD did not include liver biopsy endpoints [3]. Lanifibranor's pan-PPAR agonism activates all three PPAR subtypes implicated in fibrosis resolution, whereas saroglitazar's PPARα/γ dual agonism lacks PPARδ activity [4].

MASH Fibrosis regression Pan-PPAR Dual PPAR Histological endpoints

Lanifibranor vs. Seladelpar: Fibrosis Improvement with NASH Resolution vs. Fibrosis Improvement Only

Lanifibranor 1200 mg/day achieved the composite endpoint of both NASH resolution AND fibrosis improvement ≥1 stage in 35% of patients (vs. 9% placebo) in the 24-week NATIVE trial [1]. Seladelpar 50 mg/day achieved fibrosis improvement in 37% of patients (vs. 20% placebo) but the composite endpoint of both NASH and fibrosis improvement was achieved in only 20% of patients (vs. 8% placebo) in a 52-week Phase II study [2]. In a 12-week Phase 2b study, seladelpar showed minimal and non-significant reductions in liver fat compared to placebo, and seladelpar's development for NASH was subsequently discontinued due to insufficient efficacy [3]. A functional and structural analysis demonstrated that lanifibranor activates all three PPAR subtypes with a balanced profile, whereas seladelpar is >750-fold selective for PPARδ (EC50 2 nM) with negligible PPARα/γ activity [4].

MASH Fibrosis regression Pan-PPAR PPARδ-selective Composite endpoint

Lanifibranor vs. Pioglitazone: Superior Fibrosis Regression in Network Meta-Analysis

In a systematic review and network meta-analysis of pharmacologic therapies for NASH, lanifibranor and pioglitazone were both significantly better than placebo in achieving ≥1 stage of fibrosis improvement [1]. However, lanifibranor demonstrated superiority in achieving the composite endpoint of NASH resolution without worsening of fibrosis. Lanifibranor 1200 mg/day achieved NASH resolution without fibrosis worsening in 49% of patients (vs. 22% placebo) [2], whereas pioglitazone 30-45 mg/day achieved NASH resolution without fibrosis worsening in approximately 34-47% of patients across pooled analyses, but with a distinct safety profile including weight gain (+2.5-4.7 kg) and potential cardiovascular concerns [3]. A model-based meta-analysis of pioglitazone in NASH reported histologic improvement but did not demonstrate robust fibrosis regression across all studies [4]. The pan-PPAR mechanism of lanifibranor addresses steatosis, inflammation, and fibrosis simultaneously without the PPARγ-associated weight gain and edema observed with thiazolidinediones [5].

MASH Fibrosis regression Pan-PPAR Network meta-analysis Pioglitazone

Lanifibranor PPAR Subtype Activation Profile: Balanced Pan-Agonism with Distinct EC50 Values

Lanifibranor activates all three human PPAR subtypes in transactivation assays with EC50 values of 1.5 μM (PPARα), 0.87 μM (PPARδ), and 0.21 μM (PPARγ), representing an imbalanced pan-agonist profile favoring PPARγ by approximately 4-fold over PPARδ and 7-fold over PPARα [1]. In contrast, elafibranor is a PPARα/δ dual agonist with minimal PPARγ activity; seladelpar is a PPARδ-selective agonist with EC50 2 nM for PPARδ and >750-fold selectivity over PPARα (EC50 1,600 nM) [2]. Saroglitazar is a PPARα/γ dual agonist with predominant PPARα activity [3]. High-resolution cocrystal structures (deposited in the Protein Data Bank) reveal that lanifibranor binds to distinct regions of the PPARα/δ/γ ligand-binding pockets, with unique interactions that define its pharmacological actions and explain the observed clinical differentiation [4].

PPAR EC50 Transactivation Pan-agonist Selectivity profile

Lanifibranor Preclinical Superiority: Pan-PPAR Agonism Exceeds Single PPAR Agonists in Fibrosis Reduction

In a direct comparative study of selective PPAR agonists versus lanifibranor in two murine models of NASH and fibrosis (CDAA-HFD-fed mice), lanifibranor ameliorated all aspects of NAFLD, including liver fibrosis, combining and exceeding the specific effects of single PPAR agonists [1]. Preclinical models also demonstrated that lanifibranor's effects extend beyond capillarization reversal, normalizing intrahepatic vascular resistance (IHVR) and portal vein pressure, with effects superior to those observed with single PPAR agonists [2]. Lanifibranor decreased pro-inflammatory activation of hepatic macrophages and reduced LSEC capillarization in a dose-dependent manner in the Phase IIb NATIVE trial, with CD34 staining reduction observed on end-of-treatment biopsies [3]. These vascular and anti-fibrotic effects are not consistently observed with selective PPAR agonists.

Preclinical Murine NASH models Fibrosis Pan-PPAR Head-to-head

Lanifibranor (CAS 927961-18-0): Validated Research and Procurement Application Scenarios in MASH/NASH


Phase II/III Clinical Trial Comparator Arm for MASH/NASH Investigational Agents

Lanifibranor is the only pan-PPAR agonist with confirmed dual histological benefit (NASH resolution and fibrosis regression) in a randomized, placebo-controlled Phase IIb trial. With a 49% NASH resolution rate and 48% fibrosis improvement rate at 1200 mg/day, lanifibranor serves as a scientifically rigorous active comparator for evaluating novel MASH/NASH therapeutics. Its advancement to Phase III (NATiV3) and established biomarker signatures (AUC 0.80-0.81 for predicting histologic response) [1] make it a validated benchmark for trial design and procurement.

Preclinical Translational Research on Fibrosis Regression Mechanisms

Lanifibranor has demonstrated superior anti-fibrotic and vascular effects compared to selective PPAR agonists in head-to-head preclinical studies [2]. Its ability to normalize intrahepatic vascular resistance and reduce LSEC capillarization [3] positions it as the preferred tool compound for investigating pan-PPAR-mediated fibrosis regression pathways. Procurement of lanifibranor is essential for studies requiring a validated pan-PPAR agonist with established in vivo efficacy in murine NASH models.

Biomarker Discovery and Non-Invasive Diagnostic Development for MASH/NASH

The NATIVE trial generated validated serum biomarker signatures (E1, E2, E3 scores) with AUCs of 0.80-0.81 for predicting histological response to lanifibranor treatment [4]. These biomarkers (adiponectin, ferritin, MMP-9, transferrin, CK-18 M65, hyaluronic acid, fructosamine, ALT, AST, insulin, urea) enable non-invasive monitoring of treatment response. Researchers developing companion diagnostics or non-invasive tests for MASH/NASH require authentic lanifibranor to replicate and extend these biomarker findings.

Cardiometabolic and Vascular Complication Studies in MASH/NASH

Lanifibranor has demonstrated improvements in cardiometabolic health indicators beyond liver histology, including reductions in portal pressure and intrahepatic vascular resistance independent of fibrosis reduction [5]. The NATIVE trial also showed improvements in markers of cardiometabolic health [6]. Procurement of lanifibranor is indicated for research investigating the extrahepatic benefits of pan-PPAR agonism in MASH/NASH patient populations with comorbid cardiovascular or metabolic disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanifibranor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.